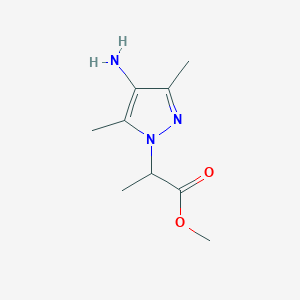
methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves the following steps:
Methylation of Pyrazole: The starting material, pyrazole, undergoes methylation using methylating agents such as iodomethane or bromomethane. This reaction yields 3-methylpyrazole.
Amination: The 3-methylpyrazole is then reacted with ammonia to produce 3,5-dimethyl-1H-pyrazol-4-amine.
Esterification: Finally, the 3,5-dimethyl-1H-pyrazol-4-amine is esterified with methyl 2-bromopropanoate under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate.
4-Amino-3,5-dimethyl-1H-pyrazole: Another related compound with similar structural features.
Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate: A structural isomer with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both an amino group and an ester functional groupIts structural features also enable it to interact with specific molecular targets, making it a valuable compound for scientific research and industrial applications .
Biological Activity
Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound's structure features a pyrazole ring with amino and methyl substituents, contributing to its biological profile. It can be synthesized through various methods, including:
- Condensation Reactions : The reaction between (4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methanol and propanoic acid derivatives under acidic conditions.
- Nucleophilic Substitution : Utilizing reagents like KOH in DMSO to facilitate the formation of the desired product.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .
| Compound | Target Bacteria | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|---|
| Example A | E. coli | 40 | 65 |
| Example B | Staphylococcus aureus | 40 | 70 |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In vitro studies have demonstrated that related pyrazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 by up to 93% at specific concentrations . This suggests a potential application in treating inflammatory diseases.
Case Studies
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity. Among them, a derivative similar to this compound showed promising results with significant inhibition of TNF-α production .
- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of various pyrazole compounds against multiple pathogens. The results indicated that certain derivatives exhibited strong antibacterial effects comparable to standard antibiotics .
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 2-(4-amino-3,5-dimethylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-5-8(10)6(2)12(11-5)7(3)9(13)14-4/h7H,10H2,1-4H3 |
InChI Key |
GEKJOTHUBJQXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)OC)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















